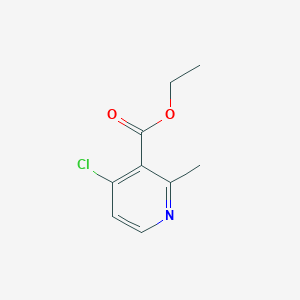

Ethyl 4-chloro-2-methylnicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

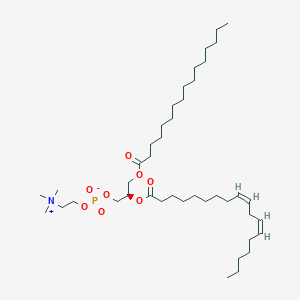

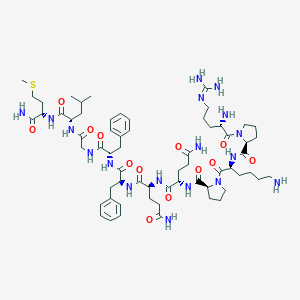

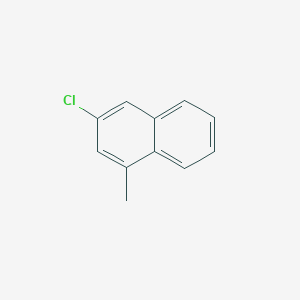

Ethyl 4-chloro-2-methylnicotinate is a chemical compound with the molecular formula C9H10ClNO2 . It is used for research and development purposes . The IUPAC name for this compound is ethyl 4-chloro-2-methylnicotinate .

Molecular Structure Analysis

The InChI code for Ethyl 4-chloro-2-methylnicotinate is 1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)11-5-4-7(8)10/h4-5H,3H2,1-2H3 . This code represents the molecular structure of the compound. The molecular weight of the compound is 199.64 .

Chemical Reactions Analysis

Specific chemical reactions involving Ethyl 4-chloro-2-methylnicotinate are not detailed in the available resources. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .

Physical And Chemical Properties Analysis

Ethyl 4-chloro-2-methylnicotinate has a molecular weight of 199.64 . It is stored in an inert atmosphere at a temperature between 2-8°C . The compound is available in liquid, solid, or semi-solid form .

Scientific Research Applications

Synthesis of P2Y12 Receptor Antagonists

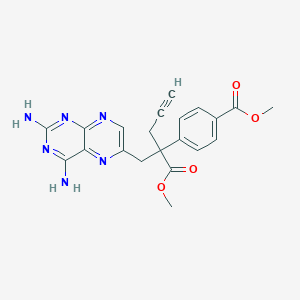

Ethyl 6-chloro-5-cyano-2-methylnicotinate is a key intermediate in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, which is significant for preclinical and clinical studies. The development of this synthesis supports the production of large batches, demonstrating its importance in the development of therapeutic agents (Andersen et al., 2013).

Improvement of Synthetic Processes

Further research focused on improving the synthetic route towards ethyl 6-chloro-5-cyano-2-methylnicotinate, a crucial intermediate for P2Y12 antagonists. Innovations in the synthetic process led to significant improvements in yield, purity, and operability, increasing the overall process yield from 15% to 73%. These advancements highlight the compound's critical role in streamlining the manufacture of pharmaceuticals (Bell et al., 2012).

Biosynthesis of Chiral Intermediates

In the context of producing chiral drugs, ethyl (S)-4-chloro-3-hydroxybutanoate ester, a related compound, serves as a precursor for the biosynthesis of enantiopure intermediates. These intermediates are essential for the production of statins, a class of cholesterol-lowering drugs. The use of biocatalysis for such conversions showcases the compound's role in facilitating environmentally friendly and cost-effective pharmaceutical manufacturing processes (Ye et al., 2011).

Development of Novel Organic Compounds

Ethyl 4-chloro-2-methylnicotinate derivatives have been explored for the formation of novel organic compounds with potential pharmaceutical applications. For example, its derivatives have been used in the synthesis of ethyl esters of 6-alkyl(aryl, benzyl, cyclohexyl)-4-chloromethyl-2-methylnicotinic acids, demonstrating the compound's versatility in organic synthesis (Gadzhili et al., 2005).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

ethyl 4-chloro-2-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)11-5-4-7(8)10/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYABHQFTKUSJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-2-methylnicotinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4'-carbonitrile](/img/structure/B169838.png)

![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B169846.png)

![(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B169847.png)